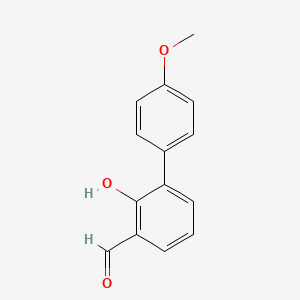
6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% (6F-HFP-2F) is a phenolic compound that has been studied for its potential use in various scientific applications. It has been used in a variety of experimental and research settings, including as a component of enzyme assays and as a substrate for the synthesis of other compounds. 6F-HFP-2F is a versatile compound with a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays, as a component of fluorescent dyes, and as a reagent in the synthesis of other compounds. It has also been used as a starting material in the synthesis of a variety of drugs, including anticonvulsants and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It is also believed to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects and to be an effective inhibitor of the enzymes COX-2 and 5-LOX.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% in laboratory experiments include its high purity (95%), its cost-effectiveness, and its versatility. It is also relatively easy to synthesize and can be used in a variety of experimental settings. The main limitation of using 6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% is that its mechanism of action is not fully understood.
Direcciones Futuras
There are a variety of potential future directions for the use of 6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%. These include further research into its mechanism of action, its potential use in drug development, and its potential use as a therapeutic agent. Additionally, further research into its biochemical and physiological effects could lead to new applications in medicine and biotechnology. Finally, further research into its synthesis could lead to improved yields and cost-effectiveness.
Métodos De Síntesis
6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% is synthesized through a two-step process. First, 3-fluoro-4-hydroxyphenylacetic acid is reacted with sodium nitrite in an acidic medium to produce the corresponding nitro compound. This is then reduced to the desired 6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% with sodium borohydride. This method has been found to be efficient and cost-effective, with yields of up to 95%.
Propiedades
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-6-8(4-5-12(11)16)10-3-1-2-9(7-15)13(10)17/h1-7,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFWYCAVXOHYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685102 |
Source


|
| Record name | 3'-Fluoro-2,4'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261994-48-2 |
Source


|
| Record name | 3'-Fluoro-2,4'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














